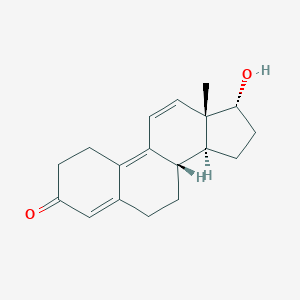

17alpha-Trenbolone

説明

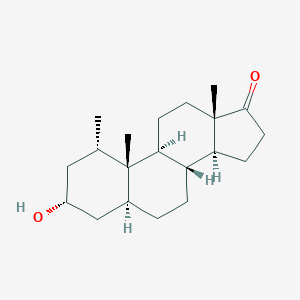

17alpha-Trenbolone, also known as 17-α-Hydroxytrenbolone, is a chemical compound with the molecular formula C18H22O2 . It is a biologically active metabolite of trenbolone acetate, a growth promoter widely used for beef production . The compound is stable in the waste of treated animals and has been detected in surface water associated with beef feedlots .

Synthesis Analysis

A rapid liquid chromatography tandem mass spectrometry method has been developed and validated for the determination of α-trenbolone, β-trenbolone, α-nortestosterone, β-nortestosterone, zeranol, and taleranol in bovine liver . The method involves liquid–liquid extraction with methyl tert-butyl ether and optimized solid phase extraction on silica cartridges .Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . It has an average mass of 270.366 Da and a monoisotopic mass of 270.161987 Da .Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.37 . Other specific physical and chemical properties are not provided in the search results.科学的研究の応用

Environmental Impact and Ecological Considerations

Environmental Occurrence and Effects on Aquatic Vertebrates 17β-Trenbolone, a metabolite of Trenbolone acetate, has been detected in surface waters associated with animal feedlots. This compound has been studied for its potential effects on androgen receptor signaling in various vertebrate species. Research indicates that 17β-Trenbolone is an agonist for the androgen receptor across vertebrate taxa, including fish. Exposure to this compound, even at low concentrations, can cause significant endocrine disruption and adverse effects in aquatic animals during development and reproduction. Notably, it can alter sex steroid metabolism, impact gonadal stage, and lead to the masculinization of female species. Studies suggest that further research is needed to fully assess the ecosystem-level risks and potential population-level effects of 17β-Trenbolone on sensitive species (Ankley et al., 2018).

Androgen-Regulated Pathways in Teleost Fish In the context of aquatic pollutants disrupting androgen signaling in fish, omics technologies have been employed to understand the molecular mechanisms underlying androgen-receptor agonism/antagonism. Studies involving 17β-Trenbolone and other androgens have revealed common cellular responses in various fish species. These include impacts on apoptosis, lipid transport and oxidation, hormone synthesis and transport, immune response, protein metabolism, and cell proliferation. Additional research highlights that androgens may also influence molecular responses through mechanisms other than androgen receptor activation, such as toxicant stress responses, estrogen receptor agonism, and feedback mechanisms by high levels of androgens (Martyniuk & Denslow, 2012).

Potential Genotoxic Effects

Genotoxicity of Trenbolone Recent research has highlighted the potential genotoxic hazard of Trenbolone. In vitro studies in permanent rainbow trout-liver cell-line RTL-W1 and primary cell cultures derived from zebrafish embryos have shown biphasic dose-response curves for genotoxic effects, even at exposure concentrations as low as 30μg/L. This evidence supports the notion that Trenbolone may act as a genotoxic substance, necessitating further assessment of its potential consequences on aquatic ecosystems (Boettcher, Kosmehl, & Braunbeck, 2011).

Hormonal Growth Promotants in Agriculture

Hormonal Growth Promotants in the Australian Beef Industry Research on the use of hormonal growth promotants, including Trenbolone acetate, in the Australian beef industry has been significant. These compounds are recognized for increasing liveweight gain and are used to produce heavier carcasses that meet the specifications of high-value markets. The combination of oestradiol and trenbolone acetate is known to promote greater responses in liveweight gain, especially on good quality pasture. However, it's important to note the implications of hormonal treatment on the tenderness and eating quality of beef, with the effects being more pronounced with combination implants than with oestradiol alone (Hunter, 2010).

Safety and Hazards

将来の方向性

The use of anabolic agents for growth promotion purposes has been banned in the European Union and Russia due to their potential endocrine disrupting properties . Therefore, the monitoring of these residues is necessary to ensure that there was no abuse of hormonally active substances . The future directions of 17alpha-Trenbolone research could involve further studies on its ecological impact and potential risks associated with beef feedlot discharges .

特性

IUPAC Name |

(8S,13S,14S,17R)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHHPFQKXOUFFV-XDNAFOTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872854 | |

| Record name | 17alpha-Trenbolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80657-17-6 | |

| Record name | 17α-Trenbolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80657-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Trenbolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080657176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17alpha-Trenbolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.ALPHA.-TRENBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7IGB634GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

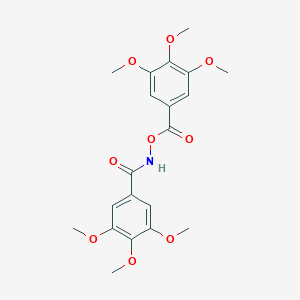

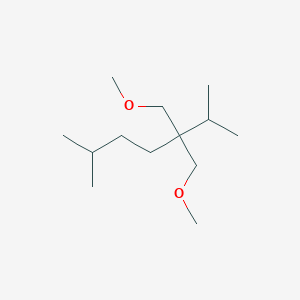

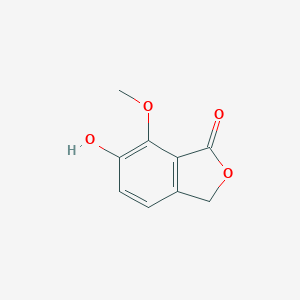

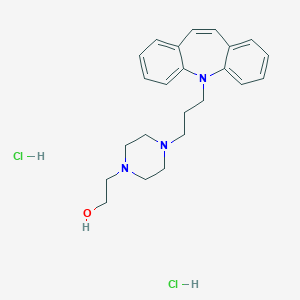

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

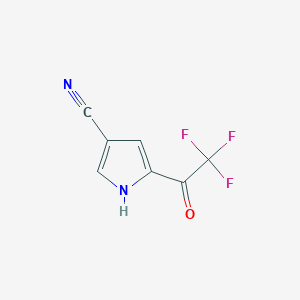

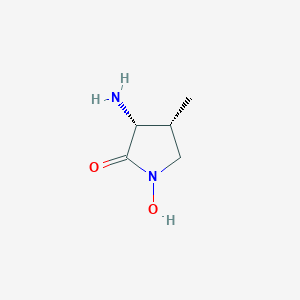

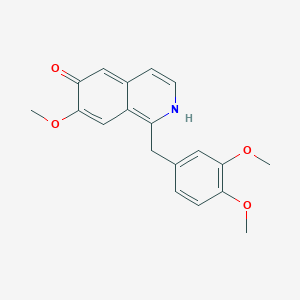

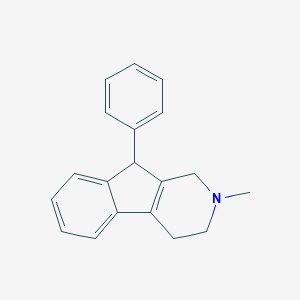

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)

![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)